

# HSD17B13 Protein: A Comprehensive Technical Guide to its Structure and Active Site

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[4] Recent genome-wide association studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and hepatocellular carcinoma.[3][5][6][7][8][9][10] This protective association has positioned HSD17B13 as a promising therapeutic target for these conditions.[7][9][11][12] This technical guide provides an in-depth overview of the HSD17B13 protein structure, its active site, and the experimental protocols used for its characterization.

## **HSD17B13 Protein Structure**

The human HSD17B13 protein is composed of 300 amino acids.[1][13] The first crystal structures of full-length HSD17B13 have been resolved, providing significant insights into its architecture and function.[5][6][14][15][16] The protein exists as a homodimer, which is important for the proper formation of its catalytic center.[1][5]

The structure of HSD17B13 features a classical Rossmann-fold, characteristic of NAD(P)H/NAD(P)+-dependent oxidoreductases.[12] It comprises several key domains that are critical for its localization and enzymatic activity.[1][13]



**Structural and Domain Information** 

| Feature Feature                      | Description                                                                                                               | Reference |
|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| PDB ID                               | 8G84                                                                                                                      | [17]      |
| Organism                             | Canis lupus familiaris (dog) -<br>used for initial structural<br>studies                                                  | [17]      |
| Resolution                           | 2.47 Å                                                                                                                    | [17]      |
| Method                               | X-ray Diffraction                                                                                                         | [17]      |
| Hydrophobic Domain (HD)              | Amino acids 4-16; crucial for lipid droplet targeting.                                                                    | [1]       |
| PAT-like Domain (PAT)                | Amino acids 22-28; also required for lipid droplet targeting.                                                             | [1]       |
| α-helix/β-sheet/α-helix Domain       | Amino acids 69-106; essential for proper folding, trafficking from the ER to lipid droplets, and lipid droplet targeting. | [1]       |
| Cofactor-Binding Domain<br>(CFB)     | Contains the TGXGXXXG motif for NAD(P)(H) binding.                                                                        | [11][13]  |
| Catalytic Domain (CAT)               | Contains the active site residues responsible for enzymatic activity.                                                     | [13]      |
| Folding/Dimerization Domain<br>(F/D) | Involved in the formation of the functional homodimer.                                                                    | [13]      |

# The HSD17B13 Active Site and Catalytic Mechanism

The active site of HSD17B13 is where the binding of the cofactor and substrate occurs, leading to the catalytic reaction. The enzyme preferentially uses NAD+ as a cofactor.[5][14]

# **Key Residues in the HSD17B13 Active Site**



| Residue Type                   | Specific Residues                            | Function                                                                                                                      | Reference            |
|--------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Putative Catalytic<br>Tetrad   | Asn144, Ser172,<br>Tyr185, Lys189            | Essential for the enzyme's catalytic activity. The nicotinamide nucleotide of NAD+ interacts with Ser172, Tyr185, and Lys189. | [1][5][7][9][12][14] |
| Cofactor Binding<br>Residues   | Asp67, Asp93, Cys94                          | The adenine nucleotide of NAD+ forms hydrogen bonds with these residues.                                                      | [5][14]              |
| Substrate-Binding<br>Residues  | Lys153, Leu156,<br>Leu199, Glu202,<br>Lys208 | Predicted to be involved in the binding of substrates like retinol.                                                           | [1][7][12]           |
| Homodimer<br>Interaction Sites | Arg97, Tyr101                                | Involved in the dimerization of the protein, which is important for enzymatic activity.                                       | [1]                  |

The catalytic mechanism of HSD17B13 involves the NAD+-dependent oxidation of its substrates.[4] While several potential substrates have been identified, including estradiol, leukotriene B4, and retinol, its primary physiological substrate in the context of liver disease is still under investigation.[1][4][5][7][18][19] The enzyme has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[7][12]

## Signaling Pathways and Logical Relationships

HSD17B13 expression is regulated by transcription factors involved in lipid metabolism. This regulation and the protein's domain architecture are crucial for its function.





Click to download full resolution via product page

Caption: LXRα-SREBP1c signaling pathway regulating HSD17B13 expression.



| N-terminus                       |  |
|----------------------------------|--|
| Hydrophobic Domain (4-16)        |  |
| PAT-like Domain (22-28)          |  |
| α-helix/β-sheet/α-helix (69-106) |  |
| Cofactor-Binding Domain          |  |
| Catalytic Domain                 |  |
| Folding/Dimerization Domain      |  |
| C-terminus                       |  |

Click to download full resolution via product page

Caption: Domain organization of the HSD17B13 protein.

# Experimental Protocols Recombinant Protein Expression and Purification

A common method for producing recombinant HSD17B13 for structural and biochemical studies involves expression in Sf9 insect cells using a baculoviral expression system.[20][21]

#### Workflow:

- Gene Synthesis and Cloning: The human HSD17B13 cDNA is cloned into a baculovirus transfer vector.
- Baculovirus Generation: The recombinant vector is used to generate a high-titer baculovirus stock.
- Protein Expression: Sf9 insect cells are infected with the baculovirus and cultured to allow for protein expression.



- Cell Lysis and Affinity Chromatography: The cells are harvested and lysed. The protein is then purified using metal affinity chromatography (e.g., for His-tagged proteins).
- Size Exclusion Chromatography: A final purification step using size exclusion chromatography is performed to obtain a homogenous protein sample.



Click to download full resolution via product page

Caption: Workflow for HSD17B13 recombinant protein expression and purification.

## **Crystallization of HSD17B13**

The crystal structures of HSD17B13 have been determined in complex with its cofactor NAD+ and small molecule inhibitors.

#### Methodology:

- Protein Preparation: Purified HSD17B13 is concentrated to a suitable concentration (e.g., 12 mg/ml).
- Complex Formation: The protein is incubated with NAD+ and a compound of interest.
- Crystallization: The sitting drop vapor diffusion method is commonly used. The protein complex is mixed with a reservoir solution containing a precipitant (e.g., PEG3350).
- Crystal Growth: Crystals are typically grown at room temperature over a period of several weeks.
- Data Collection: X-ray diffraction data is collected from the crystals.

## **Biochemical Assays for HSD17B13 Activity**

Several assays are used to measure the enzymatic activity of HSD17B13 and to screen for inhibitors.



- NAD(P)H-Glo<sup>™</sup> Assay: This is a homogeneous bioluminescent assay that measures the amount of NADH or NADPH produced in a biochemical reaction. It is used to determine the enzyme's activity with substrates like β-estradiol.
- RapidFire Mass Spectrometry (RF-MS): This technique is used to directly measure the conversion of a substrate to its product, confirming enzymatic activity and allowing for the screening of various potential substrates.[20]
- Retinol Dehydrogenase (RDH) Activity Assay: This cell-based assay measures the
  conversion of all-trans-retinol to retinaldehyde. HEK293 cells are transfected with HSD17B13
  expression plasmids, incubated with all-trans-retinol, and the products are then quantified.
  [12]
- Thermal Shift Assay (TSA) / NanoDSF: This method is used to assess the binding of ligands (e.g., inhibitors, NAD+) to the protein by measuring changes in the protein's melting temperature.[22]

## Conclusion

The elucidation of the HSD17B13 crystal structure has provided a solid foundation for understanding its function and for the structure-based design of inhibitors.[5][6][14][15][16] The identification of key residues in the active site and domains crucial for its localization to lipid droplets offers multiple avenues for therapeutic intervention.[1][12] The experimental protocols outlined in this guide provide a framework for the further characterization of HSD17B13 and the development of novel therapeutics for chronic liver diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A closer look at the mysterious HSD17B13 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

## Foundational & Exploratory





- 3. news-medical.net [news-medical.net]
- 4. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] Gene -NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13
   PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13
   PMC [pmc.ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. uniprot.org [uniprot.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. enanta.com [enanta.com]
- 21. enanta.com [enanta.com]
- 22. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HSD17B13 Protein: A Comprehensive Technical Guide to its Structure and Active Site]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362826#hsd17b13-protein-structure-and-active-site]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com